3-chloro-4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyridine

Medicinal chemistry Linker design Metabolic stability

This N-(3-methoxybenzyl)piperidine-substituted 3-chloropyridine is a critical SAR probe for Wnt/β-catenin inhibitor programs. The benzylamine linker differentiates it from carbonyl-linked analogs (CAS 2549018-99-5), altering basicity, metabolic stability, and CYP1A2/CYP3A4 inhibition profiles. Procure alongside the unsubstituted core (CAS 2379945-70-5), the pyridine-3-carbonyl analog, and the oxan-4-ylmethyl analog (CAS 2549031-29-8) to build a focused N-substituent library in a single experiment. Ideal for TOPFlash reporter assays and CYP inhibition panels.

Molecular Formula C19H23ClN2O2
Molecular Weight 346.8 g/mol
CAS No. 2548984-63-8
Cat. No. B6446370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyridine
CAS2548984-63-8
Molecular FormulaC19H23ClN2O2
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
InChIInChI=1S/C19H23ClN2O2/c1-23-17-4-2-3-16(11-17)13-22-9-6-15(7-10-22)14-24-19-5-8-21-12-18(19)20/h2-5,8,11-12,15H,6-7,9-10,13-14H2,1H3
InChIKeyHBJHTTPOURAJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2548984-63-8): Structural and Pharmacological Context for Procurement Decisions


3-Chloro-4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2548984-63-8) is a synthetic substituted pyridyl piperidine with molecular formula C19H23ClN2O2 and molecular weight 346.8 g/mol . The compound features a 3-chloropyridin-4-yloxy core linked via a methylene bridge to an N-(3-methoxybenzyl)piperidine moiety. This scaffold places it within the broader class of pyridyl piperidines claimed as Wnt pathway inhibitors in patent literature [1]. The benzylamine-type linker (reductive amination product) distinguishes it from carbonyl-linked analogs and may confer altered basicity and metabolic stability relative to benzamide derivatives.

Why Generic Substitution of 3-Chloro-4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyridine with In-Class Analogs Carries Scientific Risk


Substituted pyridyl piperidines with identical core scaffolds but divergent N-substituents on the piperidine ring can display markedly different target engagement, selectivity, and pharmacokinetic behavior [1]. The 3-methoxybenzyl substituent in the target compound introduces specific steric bulk, electron-donating character (methoxy resonance), and lipophilicity that differ from carbonyl-linked (benzoyl), heteroaryl-methyl (pyridinylmethyl), or unsubstituted piperidine analogs. In the Wnt inhibitor patent family, even minor N-substituent variation altered both biochemical potency and aqueous solubility by orders of magnitude [2]. For the related core scaffold 3-chloro-4-[(piperidin-4-yl)methoxy]pyridine, CYP450 inhibition liability has been noted ; the N-benzyl substituent is expected to modulate both the magnitude and isoform-selectivity of this off-target effect. Procurement of a near-match analog without verifying the N-substituent therefore risks introducing an uncharacterized compound with unpredictable biological profile.

Quantitative Differentiation Evidence for 3-Chloro-4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyridine vs. Closest Analogs


Linker Chemistry: Benzylamine (CH2–N) vs. Benzamide (C=O–N) Differentiates Basicity, Solubility, and Metabolic Liability

The target compound contains a benzylamine linkage (N–CH2–Ar) connecting the piperidine to the 3-methoxyphenyl group, whereas the closest commercial analog 3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine contains a benzamide linkage (N–C(=O)–Ar) . The benzylamine confers a calculated pKa of approximately 8.5–9.0 on the piperidine nitrogen (typical of tertiary alkyl amines), versus ~7.0–7.5 for the benzamide analog where the lone pair is delocalized into the carbonyl. This pKa shift changes the ionization state at physiological pH: the benzylamine is predominantly protonated (>90% cation), enhancing aqueous solubility but potentially limiting passive membrane permeability, while the benzamide is largely neutral, favoring permeability but reducing solubility. Additionally, the benzylamine is susceptible to oxidative N-dealkylation and MAO-mediated metabolism, whereas the benzamide may undergo hydrolysis or CYP-mediated aromatic oxidation—distinct metabolic soft spots relevant to in vivo half-life prediction [1].

Medicinal chemistry Linker design Metabolic stability

N-Substituent Lipophilicity: 3-Methoxybenzyl Provides Distinct logP and Ligand Efficiency Relative to Pyridine-Carbonyl and Unsubstituted Analogs

The 3-methoxybenzyl N-substituent contributes approximately 2.5 logP units relative to the unsubstituted piperidine core scaffold . The predicted logP of the target compound is estimated at 4.0–4.5 (consensus from fragment-based calculation), compared to approximately 2.5–3.0 for the pyridine-3-carbonyl analog (CAS 2549018-99-5) and approximately 1.5–2.0 for the unsubstituted 3-chloro-4-[(piperidin-4-yl)methoxy]pyridine (CAS 2379945-70-5) . Molecular weight increases correspondingly: 346.8 (target), ~358.8 (pyridine-carbonyl analog), and 299.62 (unsubstituted core dihydrochloride salt). The target compound's intermediate lipophilicity range (logP 4.0–4.5) places it within acceptable drug-like space per Lipinski guidelines, but above the optimal range for CNS penetration (logP 2–3.5), suggesting peripheral target engagement unless active transport is involved.

Lipophilicity Ligand efficiency Drug-likeness

CYP450 Inhibition Liability: Core Scaffold Demonstrates CYP1A2/CYP3A4 Inhibition – N-Substitution Expected to Modulate Isoform Selectivity

The core scaffold 3-chloro-4-[(piperidin-4-yl)methoxy]pyridine has been reported to act as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP3A4 . While no quantitative IC50 values are publicly available for the target compound itself, the 3-methoxybenzyl N-substituent is expected to modulate both the potency and isoform-selectivity of CYP inhibition relative to the unsubstituted core. Class-level experience with N-benzylpiperidine derivatives indicates that 3-methoxy substitution on the benzyl ring typically reduces CYP2D6 affinity (due to steric and electronic effects on the piperidine nitrogen's interaction with the CYP2D6 aspartate residue) while potentially increasing CYP3A4 binding through enhanced lipophilic contacts [1]. This stands in contrast to N-benzoylpiperidine analogs, where the carbonyl oxygen can act as an additional H-bond acceptor for CYP3A4 heme coordination. Direct comparative CYP inhibition data between the target compound and its closest analogs is not available in the public domain; users should commission a CYP panel (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) for their specific application.

Drug-drug interaction CYP450 inhibition Metabolic stability

Patent Landscape: Pyridyl Piperidine Wnt Inhibitor Class – N-(3-Methoxybenzyl) Substituent Occupies a Specific Chemical Space Within Merck Patent Claims

The Merck patent family (US 2017/0107222 A1; WO 2015/132076 A1) claims a broad genus of substituted pyridyl piperidines as Wnt pathway inhibitors [1][2]. The target compound maps to Formula (I) of this patent family, where the pyridyl-piperidine core is conserved. Within the exemplified compounds, N-aryl/heteroaryl-methyl substituents (including 3-methoxybenzyl) represent one of three major sub-series, distinguished from N-acyl and N-sulfonyl sub-series. The patent discloses that Wnt inhibitory IC50 values for exemplified compounds range from <10 nM to >10 µM, with N-substituent choice being a critical determinant of potency. Although the target compound is not individually exemplified with a disclosed IC50, its structural assignment to the N-arylmethyl sub-series is significant: this sub-series generally shows favorable solubility profiles relative to the N-acyl sub-series, as explicitly noted in the patent's comparative solubility data [2]. PASS computational prediction for structurally related 3-chloropyridinyl-piperidine derivatives indicates a high probability of protein kinase inhibitory activity (Pa = 0.584) and signal transduction pathway inhibition (Pa = 0.718) [3].

Wnt signaling Kinase inhibition Patent analysis

Recommended Application Scenarios for 3-Chloro-4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyridine Based on Evidence Profile


Wnt Pathway Inhibitor Screening and Lead Optimization Programs

This compound is most appropriately deployed as a screening candidate or starting point for structure-activity relationship (SAR) exploration within Wnt/β-catenin pathway inhibitor programs. Its N-arylmethyl sub-series membership, as claimed in the Merck pyridyl piperidine patent family, positions it for comparison against N-acyl analogs where solubility-limited assay performance has been a documented concern [1]. Researchers should benchmark its Wnt inhibitory potency (reporter gene assay, e.g., TOPFlash) and aqueous solubility (pH 7.4 kinetic solubility) against the pyridine-3-carbonyl analog (CAS 2549018-99-5) and the unsubstituted core scaffold (CAS 2379945-70-5) to validate the patent-derived class-level solubility advantage.

CYP450-Mediated Drug-Drug Interaction Profiling Studies

Given the core scaffold's reported CYP1A2 and CYP3A4 inhibition potential , this compound is suitable for inclusion in CYP inhibition panels (recombinant CYP isoforms, fluorescent or LC-MS/MS probe substrates) to quantify IC50 values against major CYP isoforms. The 3-methoxybenzyl N-substituent is predicted to alter CYP isoform selectivity relative to the unsubstituted piperidine core; head-to-head comparison with CAS 2379945-70-5 in the same assay platform would provide valuable SAR for medicinal chemistry teams optimizing away from CYP liability.

Computational Chemistry and in Silico Target Prediction Studies

The compound's well-defined structure with multiple pharmacophoric elements (3-chloropyridine, piperidine linker, 3-methoxyphenyl) makes it a useful test case for computational target prediction algorithms and molecular docking studies. PASS analysis predicts a dual profile of kinase inhibition (Pa = 0.584) and signal transduction pathway modulation (Pa = 0.718) [2]. The benzylamine linker's conformational flexibility (7 rotatable bonds vs. 5–6 in carbonyl analogs) offers a distinct entropic profile for free-energy perturbation (FEP) calculations comparing N-substituent effects on target binding.

Medicinal Chemistry SAR: N-Substituent Optimization of the 3-Chloro-4-(piperidin-4-ylmethoxy)pyridine Scaffold

This compound serves as a key intermediate or reference point for systematic SAR exploration of the N-substituent position. By procuring the target compound alongside the unsubstituted core (CAS 2379945-70-5, as the dihydrochloride salt), the pyridine-3-carbonyl analog (CAS 2549018-99-5), and the oxan-4-ylmethyl analog (CAS 2549031-29-8), research groups can construct a focused library exploring the impact of aromatic (3-methoxybenzyl), heteroaromatic (pyridinylmethyl), carbonyl (pyridine-3-carbonyl), and saturated heterocyclic (oxan-4-ylmethyl) N-substituents on target potency, selectivity, solubility, and metabolic stability within a single experiment .

Quote Request

Request a Quote for 3-chloro-4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.